molecular formula C8H19OP B14654913 Dibutylphosphinous Acid CAS No. 50602-70-5

Dibutylphosphinous Acid

Cat. No.: B14654913
CAS No.: 50602-70-5
M. Wt: 162.21 g/mol
InChI Key: FOSKLGIMCJXUFR-UHFFFAOYSA-N
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Description

Dibutylphosphinous Acid is a phosphinous acid derivative of interest in organic synthesis and materials science research. Compounds within this class serve as key precursors and intermediates for the development of novel molecules and functional materials . Phosphinic acid derivatives, a related class, demonstrate significant potential in medicinal chemistry as they can act as enzyme inhibitors by mimicking the tetrahedral transition state of peptide substrates . Furthermore, metal salts of dialkylphosphinic acids, such as aluminium diethyl phosphinate, are widely utilized as highly effective halogen-free flame retardants in engineering plastics and polymers . The exploration of phosphorous acid derivatives continues to be a vibrant field of research due to their versatile applicability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

50602-70-5

Molecular Formula

C8H19OP

Molecular Weight

162.21 g/mol

IUPAC Name

dibutylphosphinous acid

InChI

InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

FOSKLGIMCJXUFR-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Grignard Reagent Preparation : Butylmagnesium bromide is synthesized by reacting 1-bromobutane with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions.
  • Alkylation of Diethylphosphite : Diethylphosphite [(C₂H₅O)₂PHO] reacts with two equivalents of butylmagnesium bromide at 0–25°C. The ethoxy groups are replaced by butyl groups, forming a dibutylphosphinite intermediate.
  • Acidic Hydrolysis : The intermediate is hydrolyzed with dilute hydrochloric acid (HCl) or water to yield this compound.

Key Data :

Parameter Value
Solvent Anhydrous THF or diethyl ether
Temperature 0–25°C
Reaction Time 2–4 hours
Yield 70–85%

Advantages :

  • High regioselectivity due to the strong nucleophilicity of the Grignard reagent.
  • Scalable for industrial applications.

Limitations :

  • Strict anhydrous conditions required to prevent reagent decomposition.
  • Byproducts such as biphenyl may form if bromobenzene contaminants are present.

Hydrolysis of Dibutylchlorophosphine

Dibutylchlorophosphine [(C₄H₉)₂PCl] serves as a precursor for this compound via controlled hydrolysis. This method is less common but offers a direct pathway.

Synthetic Route

  • Synthesis of Dibutylchlorophosphine : Phosphorus trichloride (PCl₃) reacts with butylmagnesium bromide in a 1:2 molar ratio. The reaction proceeds in anhydrous ether at −20°C to room temperature.
  • Hydrolysis : Dibutylchlorophosphine is treated with water or a mild acid (e.g., acetic acid) to yield this compound.

Key Data :

Parameter Value
Solvent Diethyl ether
Temperature −20°C to 25°C
Reaction Time 1–2 hours
Yield 60–75%

Advantages :

  • Avoids the use of Grignard reagents, simplifying purification.
  • Suitable for small-scale laboratory synthesis.

Limitations :

  • Handling PCl₃ requires stringent safety measures due to its toxicity and reactivity.
  • Lower yields compared to Grignard-based methods.

Oxidation of Dibutylphosphine

Dibutylphosphine [(C₄H₉)₂PH] can be oxidized to this compound using controlled oxidizing agents. This method is less prevalent but explored in niche applications.

Procedure

  • Synthesis of Dibutylphosphine : Phosphine (PH₃) reacts with 1-bromobutane in the presence of a base (e.g., triethylamine).
  • Oxidation : Dibutylphosphine is treated with hydrogen peroxide (H₂O₂) or oxygen (O₂) at room temperature, forming this compound.

Key Data :

Parameter Value
Oxidizing Agent 30% H₂O₂
Temperature 25°C
Reaction Time 4–6 hours
Yield 50–65%

Advantages :

  • Utilizes readily available reagents.
  • Mild reaction conditions.

Limitations :

  • Risk of over-oxidation to phosphonic acids.
  • Requires careful stoichiometric control.

Transesterification of Dialkyl Phosphonites

While less direct, transesterification of dialkyl phosphonites with butanol has been explored. This method typically produces phosphite esters, but under acidic conditions, this compound may form.

Reaction :
(C₂H₅O)₂PH + 2 C₄H₉OH → (C₄H₉O)₂PH + 2 C₂H₅OH

Key Data :

Parameter Value
Catalyst p-Toluenesulfonic acid
Temperature 80–100°C
Yield <40%

Limitations :

  • Low efficiency due to competing side reactions.
  • Requires rigorous removal of ethanol to drive equilibrium.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost
Grignard Alkylation 70–85 High Industrial Moderate
Hydrolysis of PCl₃ 60–75 Medium Laboratory Low
Oxidation of Phosphine 50–65 Low Niche High
Transesterification <40 Low Limited Low

Chemical Reactions Analysis

Types of Reactions

Dibutylphosphinous Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibutylphosphinic acid.

    Reduction: Reduction reactions can convert it back to dibutylphosphine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents.

Major Products Formed

    Oxidation: Dibutylphosphinic acid.

    Reduction: Dibutylphosphine.

    Substitution: Various substituted phosphinous acids depending on the reagents used.

Scientific Research Applications

Dibutylphosphinous Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dibutylphosphinous Acid involves its ability to interact with various molecular targets, including enzymes and receptors. It can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key phosphorus-containing analogs for comparison include:

  • Dithiophosphonic acids (e.g., R₂P(S)SH): Feature sulfur atoms replacing oxygen in the hydroxyl and phosphoryl groups.
  • Phosphinous acids (e.g., R₂POH): Share the P–O–H backbone but differ in alkyl substituents.
  • Phosphonous acids (e.g., RP(OH)₂): Contain two hydroxyl groups attached to phosphorus.
Table 1: Structural and Functional Differences
Compound General Formula Key Functional Groups Substituent Impact
Dibutylphosphinous acid (C₄H₉)₂POH P–O–H, butyl groups Electron-donating, enhances ligand stability
Dithiophosphonic acid R₂P(S)SH P–S–S–H Increased thiophilicity, redox activity
Methylphosphonous acid CH₃P(OH)₂ P–(OH)₂ Higher acidity, chelating capacity

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Dithiophosphonic Acid Methylphosphonous Acid
Molecular Weight ~150.2 g/mol ~172.3 g/mol (R=CH₃) ~112.0 g/mol
Acidity (pKa) ~2.5–3.0 (estimated) 1.8–2.5 ~1.2
Solubility Moderate in polar solvents High in thiols High in water
Thermal Stability Stable to ~150°C Decomposes above 100°C Stable to ~200°C

Key Findings :

  • This compound exhibits moderate acidity compared to sulfur-containing dithiophosphonic acids, which are stronger acids due to thiol group electronegativity .
  • The butyl groups enhance hydrophobicity, making it more soluble in organic solvents than methylphosphonous acid .
Table 3: Reactivity and Use Cases
Compound Key Reactivity Applications
This compound Forms stable metal complexes (e.g., Pd, Pt) Catalysis, ligand synthesis
Dithiophosphonic acid Redox-active, forms dithiolato complexes Heavy metal sequestration
Methylphosphonous acid Chelates via dual –OH groups Water treatment, ion exchange

Research Highlights :

  • Dithiophosphonic acids demonstrate superior heavy-metal binding (e.g., Hg²⁺, Pb²⁺) due to sulfur’s soft Lewis basicity, whereas this compound excels in stabilizing transition-metal catalysts .
  • Methylphosphonous acid’s chelating ability is leveraged in environmental remediation, a niche less explored for dibutyl derivatives .

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